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Padsevonil Phase 2b (ARISE) Study: A Technical
Troubleshooting Guide

BRUSSELS, Belgium - The Phase 2b ARISE clinical trial investigating the efficacy and safety of
padsevonil in adults with drug-resistant focal-onset seizures did not meet its primary
endpoints, UCB announced.[1] This technical support guide provides researchers, scientists,
and drug development professionals with a detailed analysis of the study's outcome,
methodologies, and potential contributing factors.

Frequently Asked Questions (FAQs)

Q1: What were the primary endpoints of the Padsevonil Phase 2b (ARISE) study?
The two primary efficacy endpoints for the ARISE study were:

e The change from baseline in the frequency of observable focal-onset seizures.[1]

e The 75 percent responder rate, defined as the proportion of patients experiencing a 75% or
greater reduction in observable focal-onset seizure frequency compared to baseline.[1]

Q2: Why did the ARISE study fail to meet its primary endpoints?

The ARISE study did not demonstrate a statistically significant difference between any of the
padsevonil treatment groups and the placebo group for either of the primary endpoints.[1][2]
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While there were numerical improvements in seizure reduction in the padsevonil arms, these
did not reach the threshold for statistical significance.[3]

Q3: What were the specific results for the primary endpoints?

The following table summarizes the key efficacy outcomes of the ARISE study.

Percentage
Reduction
Treatment . . 75% p-value 50%
in Seizure
Group p-value Responder (Odds Responder
. . Frequency .
(twice daily) Rate Ratio) Rate
Over
Placebo
Padsevonil
17.2% 0.128 13.8% 0.192 33.8%
50 mg
Padsevonil
19.1% 0.128 12.2% 0.192 31.7%
100 mg
Padsevonil
19.2% 0.248 11.1% 0.192 25.9%
200 mg
Padsevonil
12.4% - 16.0% 0.124 32.1%
400 mg
Placebo - - 6.2% - 21.0%

Data sourced from a publication analyzing the results of the ARISE trial.[2]

Troubleshooting Guide: Understanding the Study
Outcome

This section explores potential factors that may have contributed to the lack of statistically
significant efficacy in the ARISE trial.

Issue 1: High Placebo Response Rate
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A notable factor in many epilepsy clinical trials is a significant placebo response.[4][5][6] In the
ARISE study, the placebo group exhibited a 21.0% median reduction in seizure frequency. This
high bar set by the placebo response can make it challenging to demonstrate the statistical
superiority of an investigational drug.[6] Factors contributing to the placebo effect in epilepsy
trials can include natural fluctuations in seizure frequency, increased patient care and
monitoring during the trial, and patient expectations.[5]

Issue 2: Patient Population with High Treatment Resistance

The ARISE study enrolled a patient population with highly drug-resistant epilepsy.[3] This is a
common challenge in the development of new anti-seizure medications.[7][8][9][10] Patients
with a long history of epilepsy and failure to respond to multiple previous treatments are
inherently more difficult to treat, potentially diminishing the observable effect size of a new
therapeutic agent.[10]

Issue 3: Lack of a Clear Dose-Response Relationship

The results of the ARISE study did not show a clear dose-response relationship for the primary
endpoints. For instance, the highest dose (400 mg) did not demonstrate greater efficacy than
the lower doses. This lack of a clear dose-dependent effect can complicate the interpretation of
a drug's therapeutic potential and may suggest that the optimal therapeutic window was not
identified or that higher doses do not confer additional benefits.

Experimental Protocols
Study Design:

The ARISE study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled,
parallel-group, dose-finding trial.[2]

Patient Population:

The study enrolled adult patients with drug-resistant focal-onset seizures who had not achieved
seizure control with at least four prior anti-epileptic drugs and were currently receiving a stable
regimen of one to three concomitant anti-seizure medications.[3]

Treatment:
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Patients were randomized in a 1:1:1:1:1 ratio to receive one of four doses of padsevonil (50
mg, 100 mg, 200 mg, or 400 mg) administered orally twice daily, or a placebo.[2] The treatment
period consisted of a 12-week maintenance phase.[1]

Visualizations
Padsevonil's Dual Mechanism of Action

Padsevonil was designed with a novel dual mechanism of action, targeting both presynaptic
and postsynaptic components of neurotransmission.[1]
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Caption: Dual mechanism of Padsevonil targeting presynaptic SV2 and postsynaptic GABA-A
receptors.

ARISE Study Experimental Workflow

The following diagram outlines the key stages of the ARISE clinical trial.
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Caption: Overview of the ARISE study workflow from patient screening to endpoint analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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